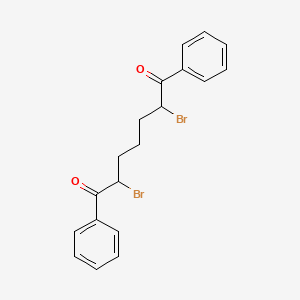
3-O-Acetyldammarenediol-II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetyldammarenediol-II is a triterpenoid compound derived from dammarenediol-II. It is a precursor to various biologically active dammarane-type tetracyclic ginsenosides, which are significant due to their pharmacological properties. These ginsenosides are primarily found in Panax ginseng and have potential effects on the central nervous, cardiovascular, endocrine, and immune systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of 3-O-Acetyldammarenediol-II involves the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by dammarenediol-II synthase. This process can be achieved through heterologous expression in microbial systems such as Escherichia coli. The synthetic biology approach involves co-expression of squalene synthase, squalene epoxidase, and NADPH-cytochrome P450 reductase from various sources .
Industrial Production Methods
Industrial production of this compound can be optimized using microbial cell factories. For instance, the use of transgenic tobacco cell suspension cultures overexpressing dammarenediol-II synthase has been explored. This method allows for the sustainable production of the compound with high yields .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Acetyldammarenediol-II undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of ginsenosides and other bioactive compounds .
Aplicaciones Científicas De Investigación
3-O-Acetyldammarenediol-II has numerous scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex triterpenoid compounds.
Biology: It is used to study the biosynthesis pathways of ginsenosides and their biological activities.
Medicine: It has potential therapeutic applications due to its role in the synthesis of ginsenosides, which exhibit anti-inflammatory, anti-cancer, and immune-modulating properties.
Industry: It is used in the production of natural products and pharmaceuticals through microbial fermentation and synthetic biology techniques
Mecanismo De Acción
The mechanism of action of 3-O-Acetyldammarenediol-II involves its conversion to various ginsenosides, which then exert their effects on molecular targets and pathways. These ginsenosides interact with receptors and enzymes in the body, modulating signaling pathways related to inflammation, cell proliferation, and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Dammarenediol-II: The precursor to 3-O-Acetyldammarenediol-II, involved in the biosynthesis of ginsenosides.
Protopanaxadiol: Another triterpenoid compound found in ginseng, with similar pharmacological properties.
Protopanaxatriol: A related compound that also serves as a precursor to various ginsenosides.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of dammarane-type tetracyclic ginsenosides. Its acetylation at the 3-O position distinguishes it from other similar compounds and contributes to its specific biological activities .
Propiedades
Número CAS |
22558-20-9 |
|---|---|
Fórmula molecular |
C32H54O3 |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-21(2)11-10-17-32(9,34)26-15-20-30(7)24-12-13-25-28(4,5)27(35-22(3)33)16-18-29(25,6)23(24)14-19-31(26,30)8/h11,23-27,34H,10,12-20H2,1-9H3/t23-,24+,25?,26-,27-,29+,30+,31-,32-/m0/s1 |
Clave InChI |
WPBWAQJFGPOSHJ-YCFUGUDKSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1(CCC3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


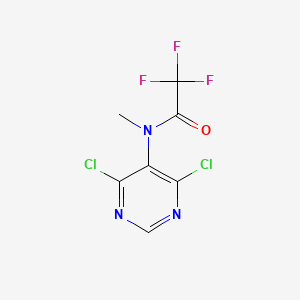


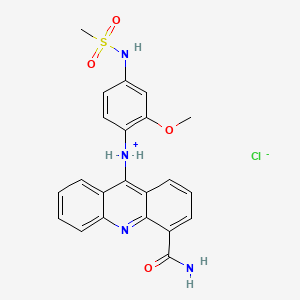
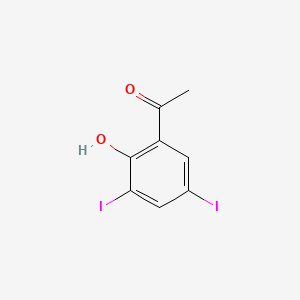
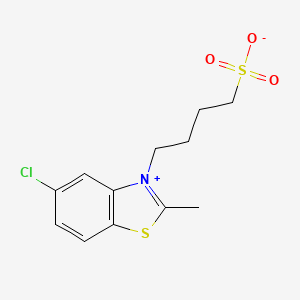
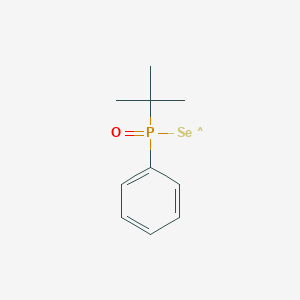
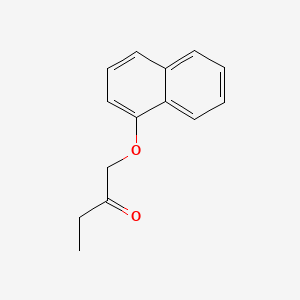
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

